Spectroscopic data of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (¹H NMR, ¹³C NMR, IR, MS)
Spectroscopic data of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (¹H NMR, ¹³C NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane
Foreword: The Imperative of Structural Verification
In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a novel or specialized intermediate such as 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane, a molecule featuring a stereochemically complex brominated cyclohexane ring coupled to an oxolane moiety via an ether linkage, this verification is non-trivial. The presence of multiple chiral centers and conformationally flexible rings necessitates a multi-faceted analytical approach.
This guide provides a comprehensive, predictive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. As direct experimental data for this specific compound is not widely published, this document serves as an expert-level predictive framework. It is designed to empower researchers to anticipate spectral features, interpret experimental results, and troubleshoot potential discrepancies. The causality behind spectral phenomena is emphasized, moving beyond mere data tabulation to a deeper understanding of the structure-property relationship.
Molecular Architecture and Its Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough examination of the molecular structure to identify unique atoms and functional groups that will give rise to distinct signals.
Caption: Molecular structure of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.
The structure presents several key features for analysis:
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Bromocyclohexyl Group: A saturated six-membered ring containing a bromine atom. The protons and carbons are diastereotopic due to the chiral centers at C1 and C2. The conformational flexibility (chair flips) can influence the observed coupling constants.
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Oxolane (Tetrahydrofuran) Ring: A five-membered saturated heterocycle.
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Ether Linkage: A -CH₂-O- bridge connecting the two ring systems, which will have characteristic signals.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton types, their electronic environment, and their proximity to other protons.
Causality in Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single, easily identifiable residual solvent peak.[1] A standard operating frequency of 400 MHz or higher is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the two saturated ring systems.[2]
Predicted ¹H NMR Spectral Data
The spectrum will be complex, particularly in the aliphatic region (1.0-4.5 ppm). Due to the presence of multiple chiral centers, nearly every proton is chemically non-equivalent.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Expert Insights |
| H-C(Br) | ~ 4.0 - 4.5 | Multiplet (m) | The proton on the same carbon as the bromine is significantly deshielded by the electronegative halogen. Its multiplicity will be complex due to coupling with neighboring protons on the cyclohexane ring. |
| H-C(O) | ~ 3.6 - 4.1 | Multiplet (m) | This proton, alpha to the ether oxygen on the cyclohexane ring, is also deshielded. Its exact shift depends on the cis/trans stereochemistry relative to the bromine. |
| Oxolane Protons (C9, C10, C11) | ~ 3.7 - 3.9 (alpha to O), ~1.8 - 2.1 (beta to O) | Multiplets (m) | Protons on carbons adjacent to the ring oxygen (C9, C10) are deshielded and will appear further downfield than those on C11.[2] |
| Linker -O-CH₂- | ~ 3.4 - 3.6 | Multiplet (m) or Doublet of Doublets (dd) | These two diastereotopic protons are adjacent to an oxygen and the chiral center of the oxolane ring (C8). They will likely appear as two separate multiplets or a complex AB quartet system. |
| Oxolane H-C8 | ~ 2.4 - 2.7 | Multiplet (m) | This proton is on the carbon bearing the side chain. |
| Cyclohexyl -CH₂- Protons | ~ 1.2 - 2.2 | Overlapping Multiplets (m) | These protons constitute the bulk of the cyclohexyl ring. Their signals will overlap significantly, creating a complex and broad region in the spectrum.[3] |
Table 1: Predicted ¹H NMR chemical shifts and multiplicities for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule. Standard spectra are proton-decoupled, meaning each unique carbon signal appears as a singlet.[4][5]
Causality in Experimental Design
The primary challenge in ¹³C NMR is the low natural abundance of the ¹³C isotope and its weaker magnetic moment, resulting in a lower signal-to-noise ratio compared to ¹H NMR.[4] To overcome this, a greater number of scans are typically acquired over a longer experimental time. A standard broadband proton-decoupled pulse sequence is the method of choice for routine structural confirmation, as it simplifies the spectrum to single lines for each carbon.
Predicted ¹³C NMR Spectral Data
Given the molecule's asymmetry, we expect to see a distinct signal for each of the 11 carbon atoms.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| C-O (Cyclohexyl) | ~ 75 - 85 | The carbon atom bonded to the ether oxygen is significantly deshielded. Its precise shift is sensitive to stereochemistry. |
| C-O (Oxolane, C9 & C10) | ~ 68 - 72 | These carbons are part of the oxolane ring and are directly attached to the ring oxygen. |
| Linker -O-CH₂- | ~ 70 - 78 | This linker carbon is also deshielded by the adjacent oxygen atom. |
| C-Br | ~ 50 - 60 | The carbon directly bonded to bromine experiences a moderate downfield shift.[6] |
| C8 (Oxolane) | ~ 35 - 45 | The carbon on the oxolane ring that is attached to the side chain. |
| Cyclohexyl -CH₂- Carbons | ~ 20 - 40 | These aliphatic carbons of the cyclohexane ring will appear in the typical upfield region.[6] |
| C11 (Oxolane) | ~ 25 - 35 | The beta-carbon in the oxolane ring, furthest from the oxygen. |
Table 2: Predicted ¹³C NMR chemical shifts for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[7]
Causality in Experimental Design
For a liquid sample, the simplest and most common method is to acquire the spectrum from a thin film of the neat liquid between two salt (NaCl or KBr) plates. This avoids solvent interference and provides a strong signal. The key is to ensure the film is not too thick, which would cause the most intense peaks to be completely saturated ("flat-top" peaks).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |
| 2850 - 2960 | C-H Stretch | Alkane (Cyclohexyl & Oxolane) | A strong, sharp set of peaks characteristic of sp³ C-H bonds. This will be the most prominent feature in this region.[8][9] |
| 1350 - 1470 | C-H Bend | Alkane | Scissoring and bending vibrations for the various -CH₂- groups.[7] |
| 1060 - 1150 | C-O Stretch | Ether (-C-O-C-) | A strong, characteristic absorption band confirming the presence of the ether linkages. This is a key diagnostic peak for this molecule.[7][9] |
| 500 - 600 | C-Br Stretch | Alkyl Halide | A strong absorption in the far-IR or "fingerprint" region. This peak confirms the presence of the carbon-bromine bond.[6] |
Table 3: Predicted characteristic IR absorption frequencies for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.
Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions.
Causality in Experimental Design
Direct insertion probe (DIP) or gas chromatography (GC) coupling to the mass spectrometer are standard introduction methods. For EI, a standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that can be compared to library data. A key consideration for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] Therefore, any fragment containing one bromine atom will appear as a pair of peaks (a "doublet") of almost equal intensity, separated by 2 mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool.
Predicted Mass Spectrum Data
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Molecular Formula: C₁₁H₁₉BrO₂
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Molecular Weight: 262.06 g/mol (for ⁷⁹Br) and 264.06 g/mol (for ⁸¹Br)
| m/z Value | Proposed Fragment | Rationale and Expert Insights |
| 262 / 264 | [M]⁺ | The molecular ion peak. Its presence confirms the molecular weight. The characteristic 1:1 doublet intensity is definitive proof of a single bromine atom in the molecule. This peak may be weak due to facile fragmentation. |
| 183 | [M - Br]⁺ | Loss of the bromine radical is a very common fragmentation pathway for alkyl bromides, resulting in a carbocation. This peak will be a singlet. |
| 161 / 163 | [C₆H₁₀Br]⁺ | Cleavage of the C-O ether bond, with the charge retained on the bromocyclohexyl fragment. |
| 101 | [C₅H₉O₂]⁺ | Cleavage of the C-O ether bond, with the charge retained on the oxolane-methyl fragment. |
| 85 | [C₅H₉O]⁺ | The oxolane-methyl cation, a common fragment from the cleavage of the ether linkage. |
Table 4: Predicted key fragments in the EI-mass spectrum of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible data. Each step includes built-in checks to ensure system suitability and data integrity.
Sources
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. mdpi.com [mdpi.com]
- 3. Predict the theoretical number of different NMR signals produced ... | Study Prep in Pearson+ [pearson.com]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. bhu.ac.in [bhu.ac.in]
- 6. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
